2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(1-ethyltriazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVISKUHAHDCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often involves large-scale click chemistry reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of these compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized via CuAAC or related methods:
Key Observations:
Substituent Effects on Physicochemical Properties: Ethyl vs. Melting Points: Methyl-substituted analogs exhibit lower melting points (49–55°C) compared to ethyl derivatives (188–191°C for acrylate analogs), suggesting stronger intermolecular interactions with longer alkyl chains .
Synthetic Accessibility: Ethyl-substituted triazoles are synthesized in higher yields (59%) compared to methyl analogs (24%), likely due to reduced steric hindrance during CuAAC . Bulky substituents (e.g., quinoxaline) require multi-step syntheses, as seen in , which may limit scalability .
Biological Relevance :
- The primary amine in the target compound enables facile derivatization (e.g., amide bond formation), contrasting with tertiary amines in analogs like 14j*, which may alter pharmacokinetic profiles .
- Triazole-thiadiazole hybrids (e.g., compound 9b from ) demonstrate potent antitumor activity (IC₅₀ = 2.94 µM against HepG2), highlighting the pharmacophoric importance of the triazole core .
Biological Activity
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, with the chemical formula C6H12N4, is a member of the 1,2,3-triazole family. This compound is notable for its unique triazole ring structure, which contributes to its diverse biological activities. The compound's potential applications span various fields, particularly in pharmaceuticals and materials science.
The molecular structure of this compound includes a triazole ring that is known for its strong hydrogen bonding capabilities and ability to coordinate with metal ions. These properties make it an effective ligand in biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H12N4 |
| Molecular Weight | 140.19 g/mol |
| SMILES | CCN1C=C(N=N1)CCN |
| InChI | InChI=1S/C6H12N4... |
The biological activity of this compound largely stems from its interaction with specific molecular targets. The triazole moiety can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is particularly relevant in antimicrobial and anticancer research.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that triazole derivatives can inhibit the growth of various pathogens. For instance, compounds similar to this one have been evaluated for their effectiveness against Mycobacterium tuberculosis, with promising results indicating potential as anti-tubercular agents .
2. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For example, it has been linked to the inhibition of DprE1 (decaprenylphosphoribose epimerase), a crucial enzyme in the synthesis of mycobacterial cell walls . In a study involving novel hybrids of triazoles, compounds demonstrated significant inhibition with IC50 values indicating strong activity against this enzyme .
3. Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. The ability to modulate biological pathways through enzyme inhibition positions this compound as a candidate for further research in cancer therapeutics.
Case Study 1: DprE1 Inhibition
In a study assessing the inhibition of DprE1 by triazole derivatives, two compounds showed IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM respectively . These findings suggest that derivatives like this compound could be valuable in developing new treatments for tuberculosis.
Case Study 2: Antimicrobial Testing
Another study highlighted the effectiveness of triazole compounds against Mycobacterium tuberculosis strains. The testing involved assessing minimal inhibitory concentrations (MICs), which revealed that certain derivatives could significantly inhibit bacterial growth .
Q & A
Q. What are the standard synthetic routes for 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, and how can purity be ensured?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging alkyne-azide coupling to form the triazole core. Post-reaction purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Purity validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the triazole ring and ethylamine side chain.
- FT-IR : For identifying N-H stretching (≈3300 cm⁻¹) and triazole ring vibrations (≈1600 cm⁻¹).
- X-ray crystallography : Resolve bond angles and spatial arrangement, as demonstrated for analogous triazole derivatives in crystallographic studies .
Q. What are the primary research applications of this compound in medicinal chemistry?
The ethyl-triazole-ethylamine scaffold serves as a pharmacophore in antimicrobial agents (targeting bacterial enzymes) and kinase inhibitors. Its structural flexibility allows functionalization via the amine group for conjugating bioactive moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Systematic variation of catalysts (e.g., Cu(I) vs. Ru(II)), solvent polarity (DMF vs. THF), and temperature (60–100°C) is critical. For example, Cu(I) catalysts in DMF at 80°C improved yields by 20% in triazole syntheses . Monitor reaction progress via TLC and adjust stoichiometry of azide/alkyne precursors to minimize side products .
Q. How should researchers address contradictions in biological activity data across studies?
Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial studies) and control for compound stability under experimental conditions. For instance, discrepancies in IC₅₀ values may arise from hydrolysis of the ethylamine group in aqueous buffers; use stability studies (HPLC-MS) to confirm integrity .
Q. What computational methods are suitable for predicting this compound’s reactivity?
Density functional theory (DFT) calculates electron distribution in the triazole ring to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., CYP450 enzymes), validated against crystallographic data from analogous structures .
Q. How can the compound’s instability in acidic conditions be mitigated during storage?
Store under inert atmosphere (argon) at −20°C in amber vials. Pre-formulation studies suggest buffering with phosphate (pH 7.4) or lyophilization to enhance shelf life .
Methodological Considerations
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
Use a split-plot design to test substituent variations (e.g., ethyl vs. methyl groups on the triazole) while controlling solvent and temperature. For bioactivity assays, include positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) and replicate measurements to account for batch variability .
Q. How should waste containing this compound be managed?
Neutralize reactive amine groups with dilute HCl before incineration. Follow EPA guidelines for hazardous nitrogen-containing waste, as outlined for structurally similar triazole derivatives .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
- Materials Science : As a ligand for metal-organic frameworks (MOFs), leveraging its amine coordination sites.
- Environmental Chemistry : Study photodegradation pathways using LC-MS to assess ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
